molecular formula C9H16O4 B072706 Dipropyl malonate CAS No. 1117-19-7

Dipropyl malonate

Cat. No. B072706
CAS RN: 1117-19-7
M. Wt: 188.22 g/mol
InChI Key: LWIWFCDNJNZEKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dipropyl malonate and related compounds often involves the coupling-cyclization reactions, organocatalytic cascade reactions, and the use of phosphonium salts. For example, polysubstituted cyclopropane compounds can be synthesized via Pd(0)-catalyzed coupling-cyclization reaction of 2-(2',3'-allenyl)malonates with organic halides, showcasing the synthetic utility of malonate derivatives in accessing complex cyclopropane architectures (Ma et al., 2004). Additionally, organocatalytic enantioselective cascade Michael-alkylation reactions using bromomalonates have been developed to prepare cyclopropanes with high enantio- and diastereoselectivities, further underscoring the role of malonate esters in stereoselective synthesis (Xie et al., 2007).

Molecular Structure Analysis

The molecular structure of dipropyl malonate and its derivatives plays a crucial role in dictating its reactivity and the outcome of its involvement in various chemical reactions. The stereochemistry and regiochemistry of products derived from reactions involving malonate esters are significantly influenced by the molecular structure of the starting materials. For instance, the enantioselective Michael addition of malonates to chalcone derivatives catalyzed by dipeptide-derived multifunctional phosphonium salts showcases the influence of molecular structure on achieving high enantioselectivity and yield (Cao et al., 2016).

Chemical Reactions and Properties

Dipropyl malonate participates in a variety of chemical reactions, highlighting its chemical versatility. These reactions include arylation processes, ring-opening reactions of cyclopropanes, and synthesis of cyclopropane diesters through the use of phenyliodonium ylides. For example, a mild copper-catalyzed arylation of diethyl malonate demonstrates the compound's role in facilitating the synthesis of alpha-aryl malonates (Hennessy & Buchwald, 2002).

Scientific Research Applications

  • Neurodegeneration and Ischemic Stroke Studies : Malonate, closely related to Dipropyl malonate, is used to study neurodegeneration in diseases like Huntington's and in ischemic stroke. It has been shown to increase reactive oxygen species in human cells, leading to oxidative stress, cytochrome c release, and apoptotic cell death. This research is significant for understanding the mechanisms of neuronal apoptosis (Gomez-Lazaro et al., 2007).

  • Inhibition of Fatty Acid Biosynthesis : Thiocarbamate compounds, which include derivatives of Dipropyl malonate, have been found to inhibit fatty acid biosynthesis in spinach chloroplasts. This inhibition is significant for understanding how certain herbicides affect plant metabolism (Wilkinson & Smith, 1975).

  • Organic Synthesis and Chemical Reactions : Dipropyl malonate and its derivatives are used in various chemical reactions, including the synthesis of γ-lactones and the study of reaction mechanisms with different cyclopropenones (Veprek‐Bilinski et al., 1978).

  • Study of Plant Respiration and Metabolism : Malonate is used to study respiration in plants, particularly how it affects the Krebs cycle and pentose phosphate pathway activities. This research is important for understanding the control of dormancy in plants (Simmonds & Simpson, 1972).

  • Inhibition of Mitochondrial Enzymes in Medical Research : Malonate is a known inhibitor of succinate dehydrogenase and has been used in studies to reduce infarct size by preventing mitochondrial permeability transition. This is particularly relevant in cardiac health research (Valls-Lacalle et al., 2016).

  • Development of New Catalytic Processes : Studies have been conducted on catalytic asymmetric alkylation in aqueous micelles using derivatives of Dipropyl malonate. This research contributes to the development of more efficient and environmentally friendly chemical processes (Rabeyrin et al., 2000).

Safety And Hazards

Dipropyl malonate has some safety concerns. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

dipropyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIWFCDNJNZEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333753
Record name Dipropyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyl malonate

CAS RN

1117-19-7
Record name Dipropyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-19-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl Malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CR Strauss - Journal of Chromatography A, 1973 - Elsevier
NOTES 577 with stainless-steel capillary columns and a flame ionisa. tion detector was used. The chromatography was carried out on two separate liquid phases of differing polarity, …
Number of citations: 3 www.sciencedirect.com
SL Oswal - 1984 - nopr.niscpr.res.in
… =0.35, k1 x 105 increased from 6.9 to 8.8 s -1 for dipropyl malonate and 6.0 to 8.1 s -1 for dibutyl malonate when the acetic acid content was increased from 35 to 50 and 55% (v/v) …
Number of citations: 0 nopr.niscpr.res.in
E Fernandez-Bartolome, J Santos… - … A European Journal, 2023 - Wiley Online Library
… dipropyl malonate to a C60 solution in chlorobenzene, with DBU used as a base (Figure 1). … In top, synthesis of propyl-malonate hexakis[60]fullerene (1); Dipropyl malonate, toluene, 1,8-…
KG Pathak, SL Oswal - Indian Journal of Chemistry. Section A, 1984 - hero.epa.gov
KINETICS AND MECHANISM OF OXIDATION OF DIPROPYL MALONATE AND DIBUTYL MALONATE BY MANGANIC PYROPHOSPHATE IN AQUEOUS ACETIC-ACID | Health & …
Number of citations: 3 hero.epa.gov
PGR Achary, S Begum, AP Toropova, AA Toropov - Materials Discovery, 2016 - Elsevier
… The Eads for the malonates such as di-cyclohexyl malonate, dipropyl malonate, diethyl malonate, di-isopropyl malonate, dimethyl malonate,di-cyclohexyl methyl malonate, dipropyl …
Number of citations: 14 www.sciencedirect.com
CW Davies - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… on examining Riley's potentiometric data (J., 1930, 1642) ; he found abnormal results for the electrometric titration of 0-O1M-copper sulphate with sodium diethyl- or dipropyl-malonate. …
Number of citations: 5 pubs.rsc.org
SV Lipp, EL Krasnykh, SP Verevkin - Journal of Chemical & …, 2011 - ACS Publications
Vapor pressures and the molar enthalpies of vaporization of the linear aliphatic alkyl esters of dicarboxylic acids R−CO 2 −(CH 2 ) n −CO 2 −R with n = (0 to 4) with R = C 2 H 5 , n-C 3 H …
Number of citations: 25 pubs.acs.org
M Agostinho, S Kobayashi - Journal of the American Chemical …, 2008 - ACS Publications
… (2t) or cinnamylideneacetophenone (2u) were used, the adduct resulting from one single Michael addition was obtained exclusively, even when 2.2 equiv of dipropyl malonate were …
Number of citations: 111 pubs.acs.org
HME Imade - 1995 - ecommons.luc.edu
… 31 42.6 g (0.226 mol) of dipropyl malonate was added over a period of 5 min. The resulting solution, kept hot by a heating tape, was slowly added to cis-l,4dichloro-2-butene in the flask …
Number of citations: 0 ecommons.luc.edu
R Tondwal, M Singh - Journal of Molecular Liquids, 2015 - Elsevier
… Thereby, a series of dimethyl to dipropyl malonate ester dendrimers were chosen for MTX encapsulation and better transportation with enhanced stability and minimizing undesired …
Number of citations: 7 www.sciencedirect.com

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